molecular formula C12H16N2O5 B2688340 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid CAS No. 1892520-58-9

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid

Cat. No.: B2688340
CAS No.: 1892520-58-9
M. Wt: 268.269
InChI Key: JHKUVIPCGKKFKK-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid (CAS: 2059987-21-0) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a carboxylic acid group at the 4-position and a Boc-protected azetidine ring at the 3-position. The azetidine (a four-membered nitrogen-containing ring) is shielded by a tert-butoxycarbonyl (Boc) group, a common protecting group for amines in synthetic chemistry. The molecular formula is C₁₂H₁₆N₂O₅, with a molecular weight of 268.27 g/mol .

This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and other bioactive molecules due to its rigid heterocyclic framework and functional versatility . Its polymorphic behavior under mechanical stress (e.g., grinding) has been documented, revealing transitions between crystalline forms that may influence solubility and stability in formulation processes .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)6-18-13-9/h6-7H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKUVIPCGKKFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NOC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetails
IUPAC Name 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid
Molecular Formula C₁₂H₁₆N₂O₅
Molecular Weight 268.27 g/mol
CAS Number 1892520-58-9
Purity 95%

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its structural features, particularly the oxazole ring and the azetidine moiety. These components are known to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors in the body, leading to physiological changes.
  • Antioxidant Activity : Compounds with similar structures have shown potential in reducing oxidative stress, which could be a mechanism for its biological effects.

Pharmacological Effects

Research into the pharmacological effects of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid has indicated several promising areas:

Antimicrobial Activity

Studies have suggested that derivatives of oxazole compounds exhibit antimicrobial properties. The specific activity against various pathogens is an area of ongoing research.

Anti-inflammatory Properties

Compounds with similar structures have been reported to possess anti-inflammatory effects. The inhibition of pro-inflammatory cytokines could be a potential benefit of this compound.

Cytotoxic Effects

Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds. Here are some notable findings:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that oxazole derivatives showed significant activity against Gram-positive bacteria .
  • Anti-inflammatory Research : Research highlighted in Pharmacology Reports identified that oxazole-based compounds effectively reduced inflammation markers in animal models .
  • Cytotoxicity Assessments : A study in Cancer Letters reported that certain oxazole derivatives induced apoptosis in cancer cells, warranting further investigation into their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid exhibit significant anticancer activity. The azetidine ring structure is known to enhance the bioactivity of molecules, making them effective in targeting cancer cells. For instance, studies on related compounds have shown their ability to inhibit cell proliferation in various cancer types, including solid tumors and hematological malignancies .

Mechanism of Action
The mechanism through which these compounds exert their effects often involves the inhibition of specific enzymes or pathways associated with tumor growth. For example, they may interfere with the spindle assembly checkpoint, which is crucial for proper cell division and proliferation. This makes them potential candidates for further development as anticancer agents .

Synthesis and Chemical Intermediates

Synthetic Applications
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid serves as an important building block in organic synthesis. Its unique functional groups allow for further derivatization, leading to the creation of more complex molecules. This versatility is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Studies in Synthesis
In laboratory settings, this compound has been utilized as a precursor in the synthesis of various biologically active molecules. For example, it has been employed in the preparation of novel triazole derivatives that exhibit enhanced biological activities compared to their parent compounds. This demonstrates its utility as a versatile synthetic intermediate in drug development .

Materials Science

Polymer Chemistry
The compound's azetidine structure contributes to its potential applications in polymer chemistry. Research has explored its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Such modifications can lead to the development of advanced materials with tailored properties for specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid are compared below with analogous compounds from the Enamine Ltd. catalog () and related bicyclic derivatives (). Key differences in substituents, ring systems, and molecular properties are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid C₁₂H₁₆N₂O₅ 268.27 2059987-21-0 Azetidine-Boc moiety; 1,2-oxazole-4-carboxylic acid
3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid C₈H₉NO₄ 183.17 2059988-55-3 Oxetane (3-methyl) substituent; lacks Boc group and azetidine
3-[1-({[(tert-Butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid C₁₃H₂₃N₃O₅ 301.34 Not provided Cyclopropyl-Boc-amine substituent; elongated side chain vs. azetidine
rel-(1R,5S,6s)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid C₁₁H₁₇NO₄ 243.26 400720-05-0 Bicyclic azabicyclo[3.1.0]hexane core; Boc-protected amine; carboxylic acid

Key Comparative Insights

Core Heterocycle and Substituent Effects: The azetidine-Boc group in the target compound introduces a strained four-membered ring, which may enhance conformational rigidity compared to the oxetane (four-membered oxygen ring) in 3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid. The cyclopropyl-Boc-amine derivative replaces azetidine with a cyclopropyl group, increasing steric bulk but reducing ring strain. This could impact binding affinity in target proteins .

Functional Group Contributions :

  • The Boc group in the target compound and the bicyclic derivative (CAS: 400720-05-0) provides acid-labile protection, critical for stepwise synthesis. In contrast, 3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid lacks this feature, limiting its utility in peptide coupling reactions .
  • The carboxylic acid moiety in all compounds enables salt formation or conjugation, but solubility varies with molecular weight and substituent hydrophobicity. The bicyclic derivative (243.26 g/mol) may exhibit higher lipophilicity than the target compound (268.27 g/mol) due to its compact structure .

Polymorphism and Stability :

  • Only the target compound has documented polymorphic transitions (Form I → Form II) under mechanical grinding, attributed to lattice reorganization. Similar studies are absent for the other compounds, suggesting differences in crystallization kinetics or stability .

Applications in Drug Discovery :

  • The azetidine and bicyclic derivatives are prioritized in protease inhibitor design due to their constrained geometries. In contrast, oxetane and cyclopropyl analogs are explored for metabolic stability or as bioisosteres in kinase inhibitors .

Research Findings and Limitations

  • Polymorphism : The target compound’s grinding-induced phase transition highlights formulation challenges, necessitating controlled processing conditions .
  • Further experimental validation is required to quantify structure-property relationships.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid?

  • Methodology : Utilize modular coupling strategies, such as amide bond formation between azetidine intermediates (e.g., Boc-protected azetidin-3-amine) and pre-functionalized oxazole-4-carboxylic acid derivatives. The Boc group is typically introduced via carbamate formation under anhydrous conditions with di-tert-butyl dicarbonate (Boc anhydride) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Structural Confirmation : 1H/13C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxazole/azetidine ring connectivity.
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify impurities.
  • Mass Verification : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C14H19N2O5: 295.1294) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications : Acts as a versatile scaffold for protease inhibitors (e.g., thrombin, trypsin-like proteases) due to its rigid azetidine-oxazole core and carboxylic acid moiety, which can anchor to catalytic residues. Structural analogs in demonstrate similar utility in targeting enzyme active sites .

Advanced Questions

Q. How can researchers optimize the stability of the tert-butoxycarbonyl (Boc) group during synthesis under acidic conditions?

  • Methodology :

  • Buffered Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) with 2% H2O to minimize side reactions.
  • Alternative Protecting Groups : If prolonged acidic conditions are unavoidable, consider acid-stable alternatives (e.g., Fmoc) for the azetidine amine.
  • Monitoring : Track Boc stability via TLC or in-situ FTIR for carbonyl (C=O) stretching (~1680–1720 cm⁻¹) .

Q. How to address discrepancies in reported reactivity of the oxazole ring during functionalization?

  • Methodology :

  • Catalytic Screening : Test Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under inert atmospheres, as oxazole C-H activation is sensitive to oxygen and moisture.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for electrophilic substitutions, as noted in for analogous oxazole derivatives .

Q. What strategies are effective in designing stable analogs with enhanced pharmacokinetic properties?

  • Methodology :

  • Ring Substitution : Replace azetidine with piperidine (e.g., 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid in ) to improve metabolic stability.
  • Bioisosteres : Substitute the oxazole ring with thiazole or 1,2,4-oxadiazole to modulate solubility and bioavailability .

Q. How to resolve contradictions in reported solubility data for polar aprotic solvents?

  • Methodology :

  • Controlled Studies : Conduct solubility assays in DMSO, DMF, and acetonitrile at standardized temperatures (20–25°C) and humidity levels (<30% RH).
  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt (e.g., using NaHCO3) to enhance aqueous solubility, as described for related compounds in .

Data Contradiction Analysis

Q. How to reconcile conflicting literature reports on the compound’s stability in aqueous buffers?

  • Methodology :

  • pH Profiling : Perform stability studies across pH 2–8 (simulating physiological conditions) using LC-MS to monitor degradation products (e.g., tert-butanol from Boc cleavage).
  • Cross-Referencing : Compare protocols from (modular synthesis) and (medicinal chemistry applications) to identify optimal buffer systems (e.g., phosphate vs. Tris) .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

  • Methodology :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous/anoxic conditions.
  • PPE : Wear nitrile gloves and safety goggles, as specified in for handling carbamate derivatives .

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